molecular formula C9H8INO3 B14860717 Methyl 6-acetyl-4-iodopyridine-2-carboxylate

Methyl 6-acetyl-4-iodopyridine-2-carboxylate

Cat. No.: B14860717
M. Wt: 305.07 g/mol
InChI Key: OZAAKWXOYVWQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-4-iodopyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by the presence of an iodine atom at the 4th position, an acetyl group at the 6th position, and a carboxylate ester group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-4-iodopyridine-2-carboxylate typically involves the iodination of a pyridine derivative followed by esterification and acetylation reactions. One common synthetic route is as follows:

    Iodination: The starting material, 6-acetylpyridine-2-carboxylic acid, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4th position.

    Esterification: The resulting 6-acetyl-4-iodopyridine-2-carboxylic acid is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Acetylation: Finally, the compound is acetylated using acetic anhydride and a base, such as pyridine, to introduce the acetyl group at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The carbonyl groups in the acetyl and ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).

    Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., ether), temperature (e.g., room temperature).

    Oxidation: Oxidizing agent (e.g., potassium permanganate), solvent (e.g., water), temperature (e.g., reflux).

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 6-acetyl-4-iodopyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-4-iodopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the acetyl group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodopyridine-2-carboxylate: Lacks the acetyl group at the 6th position.

    6-Acetylpyridine-2-carboxylate: Lacks the iodine atom at the 4th position.

    Methyl 6-acetyl-4-bromopyridine-2-carboxylate: Contains a bromine atom instead of iodine at the 4th position.

Uniqueness

Methyl 6-acetyl-4-iodopyridine-2-carboxylate is unique due to the combination of the iodine atom, acetyl group, and carboxylate ester group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

methyl 6-acetyl-4-iodopyridine-2-carboxylate

InChI

InChI=1S/C9H8INO3/c1-5(12)7-3-6(10)4-8(11-7)9(13)14-2/h3-4H,1-2H3

InChI Key

OZAAKWXOYVWQRF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)I)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.